Gummiferin vs. Atractyloside: Non-Competitive vs. Competitive Binding Mode to ADP/ATP Carrier
Gummiferin (carboxyatractyloside) demonstrates a non-competitive binding mechanism to the ADP/ATP carrier (ANT), contrasting with the competitive inhibition exhibited by its analog atractyloside [1]. This difference is attributed to the additional carboxylate group at the C-4' position in Gummiferin, which enhances binding affinity and alters the interaction dynamics with the carrier protein [2].
| Evidence Dimension | Binding mode to ADP/ATP carrier (ANT) |
|---|---|
| Target Compound Data | Non-competitive inhibition |
| Comparator Or Baseline | Atractyloside: Competitive inhibition |
| Quantified Difference | N/A |
| Conditions | Mechanistic studies on mitochondrial inner membrane preparations |
Why This Matters
The non-competitive binding of Gummiferin ensures inhibition is independent of substrate concentration, providing a more robust and sustained blockade of mitochondrial ATP synthesis compared to atractyloside.
- [1] American Academy of Clinical Toxicology. Question of the Day – Thursday December 10, 2020. Atractyloside and Gummiferin Mechanism. December 10, 2020. View Source
- [2] Carboxyatractyloside. In: Grokipedia. Retrieved February 18, 2026. View Source
